BenchChemオンラインストアへようこそ!

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Lipophilicity Membrane permeability Drug-likeness

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS 1823569-26-1) is a halogenated, tetrafluorinated 1,4-benzodioxane derivative with molecular formula C₉H₅BrF₄O₂ and molecular weight 301.03 g·mol⁻¹. The compound incorporates a reactive bromomethyl substituent at the 6-position of the aromatic ring and four fluorine atoms at the 2- and 3-positions of the dioxane ring, yielding a computed XLogP3-AA of 3.7 and a topological polar surface area (TPSA) of 18.5 Ų.

Molecular Formula C9H5BrF4O2
Molecular Weight 301.035
CAS No. 1823569-26-1
Cat. No. B2952567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
CAS1823569-26-1
Molecular FormulaC9H5BrF4O2
Molecular Weight301.035
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)OC(C(O2)(F)F)(F)F
InChIInChI=1S/C9H5BrF4O2/c10-4-5-1-2-6-7(3-5)16-9(13,14)8(11,12)15-6/h1-3H,4H2
InChIKeyWANHPMCZAXHPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS 1823569-26-1): Procurement-Grade Physicochemical and Structural Profile


6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS 1823569-26-1) is a halogenated, tetrafluorinated 1,4-benzodioxane derivative with molecular formula C₉H₅BrF₄O₂ and molecular weight 301.03 g·mol⁻¹ [1]. The compound incorporates a reactive bromomethyl substituent at the 6-position of the aromatic ring and four fluorine atoms at the 2- and 3-positions of the dioxane ring, yielding a computed XLogP3-AA of 3.7 and a topological polar surface area (TPSA) of 18.5 Ų [1]. This fluorinated benzodioxane core is recognized in the patent literature as a valuable intermediate scaffold for synthesizing biologically active compounds, including pharmaceutical and agrochemical agents [2][3].

Why In-Class 1,4-Benzodioxane Building Blocks Cannot Substitute for 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane in Research and Development


Within the 1,4-benzodioxane chemical space, compounds differing in fluorination pattern, substituent position, or leaving-group identity exhibit substantial divergence in lipophilicity, hydrogen-bond acceptor capacity, and electrophilic reactivity — parameters that govern membrane permeability, target engagement, and downstream derivatization efficiency [1]. The tetrafluorinated dioxane ring confers a distinct electronic environment that modulates the reactivity of the pendant bromomethyl group, while the 6-position regiochemistry determines the vector of elaborated substituents in structure–activity relationship (SAR) studies [2]. Procuring a non-fluorinated or regioisomeric analog without accounting for these quantifiable differences introduces risk of altered pharmacokinetic profiles, reduced synthetic yields in coupling reactions, or incompatible biological readouts in receptor-binding and cellular assays [3].

Quantitative Differentiation Evidence for 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane Relative to Closest Analogs


XLogP3 Lipophilicity: +0.5 log Unit Advantage Over Parent Tetrafluoro Scaffold and +1.3 log Units Over Non-Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 3.7, representing a +0.5 log unit increase over the parent 2,2,3,3-tetrafluoro-1,4-benzodioxane scaffold (XLogP3-AA = 3.2) and a +1.3 log unit increase over the non-fluorinated 6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine analog (XLogP3 = 2.4) [1][2][3]. This lipophilicity gain is attributable to the combined effect of the four fluorine atoms and the bromomethyl substituent; the non-fluorinated analog lacks the electron-withdrawing fluorine environment and registers only two hydrogen-bond acceptors versus six for the target compound, limiting its passive membrane diffusion potential [3].

Lipophilicity Membrane permeability Drug-likeness XLogP3 Fluorination effect

Regiochemical Differentiation: 6-Bromomethyl Substitution Confers Distinct Pharmacophoric Geometry Versus the 5-Regioisomer

The 6-bromomethyl isomer (CAS 1823569-26-1) and the 5-bromomethyl isomer (CAS 1823569-35-2) are constitutional isomers with identical molecular formula (C₉H₅BrF₄O₂, MW 301.03) and TPSA (18.46 Ų) but differ in the position of the reactive bromomethyl group on the aromatic ring . The 6-isomer positions the bromomethyl group para to the dioxane oxygen at position 1, whereas the 5-isomer places it ortho to the same oxygen, altering the geometry and electronic environment of elaborated derivatives . In benzodioxane-based α₁-adrenoreceptor ligands, substituent position on the aromatic ring is a critical determinant of receptor subtype selectivity, with para-substituted analogs often displaying distinct affinity profiles from ortho-substituted congeners [1].

Regiochemistry Isomer differentiation Vector elaboration Structure-activity relationship Benzodioxane

Hydrogen Bond Acceptor Count Triples Relative to Non-Fluorinated Analog, Enhancing Intermolecular Interaction Capacity

The target compound possesses six hydrogen bond acceptor (HBA) sites (four fluorine atoms and two dioxane oxygen atoms), compared to only two HBA sites in the non-fluorinated 6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine analog, which lacks the tetrafluorinated dioxane ring [1][2]. This threefold increase in HBA count is a direct consequence of the 2,2,3,3-tetrafluoro substitution pattern and creates additional opportunities for fluorine-mediated polar interactions with protein backbone amides, water networks, and pharmacokinetic transporters [3]. The TPSA remains constant at 18.5 Ų across fluorinated and non-fluorinated analogs, indicating that the additional HBA capacity arises without increasing polar surface area — a favorable combination for balancing permeability and solubility

Hydrogen bond acceptor Molecular recognition Fluorine substitution Solubility parameter Pharmacophore

Electrophilic Bromomethyl Handle Enables Efficient Diversification via Nucleophilic Substitution, Distinct from Less Reactive Hydroxymethyl and Direct Bromo Analogs

The benzylic bromomethyl group at the 6-position functions as a potent electrophilic handle for SN2-type nucleophilic displacement reactions with amines, alcohols, thiols, and other nucleophiles, enabling rapid diversification of the tetrafluorobenzodioxane scaffold . In contrast, the 6-hydroxymethyl analog (CAS 444919-46-4) requires pre-activation (e.g., conversion to a tosylate or mesylate) before nucleophilic displacement, adding a synthetic step and reducing overall yield . The direct 6-bromo analog (CAS 141872-90-4, aryl bromide) exhibits significantly lower reactivity toward nucleophilic aromatic substitution under mild conditions due to the absence of the benzylic activation present in the bromomethyl group [1]. This reactivity difference is critical for library synthesis and parallel medicinal chemistry workflows where step-economy is paramount.

Electrophilic reactivity Nucleophilic substitution Diversification chemistry Bromomethyl Building block

Tetrafluorinated 1,4-Benzodioxane Core Recognized as Privileged Intermediate for Pharmaceuticals and Agrochemicals in Bayer Patent Portfolio

The tetrafluorinated 1,4-benzodioxane scaffold, into which the 6-bromomethyl derivative is elaborated, is explicitly claimed and exemplified in multiple Bayer AG patents as an intermediate for synthesizing highly active compounds for pest control and pharmaceutical applications [1][2]. US Patent US5260460A describes fluorine-substituted aminobenzodioxanes as 'useful starting compounds for the synthesis of highly active compounds for the control, for example, of pests' [1]. US Patent US5936102 details an improved industrial process for preparing 2,2,3,3-tetrafluoro-1,4-benzodioxanes via cyclocondensation, underscoring the commercial-scale relevance of this scaffold [2]. In the broader medicinal chemistry literature, 1,4-benzodioxane derivatives have been validated as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents .

Patent validation Pharmaceutical intermediate Agrochemical building block Fluorinated scaffold Industrial relevance

Procurement-Validated Application Scenarios for 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane


Fluorinated Fragment-Based Drug Discovery: Library Synthesis via Benzylic Bromide Diversification

The benzylic bromomethyl group enables one-step nucleophilic displacement with diverse amine, alcohol, and thiol building blocks under mild conditions, facilitating the rapid generation of tetrafluorobenzodioxane-focused compound libraries for screening against α₁-adrenoreceptor subtypes, 5-HT receptors, and nicotinic receptors — all validated targets of the 1,4-benzodioxane pharmacophore [1]. The +1.3 log-unit XLogP3 advantage over non-fluorinated analogs [2] and sixfold HBA capacity provide differentiated physicochemical space for hit identification.

Agrochemical Lead Optimization: Synthesis of Fluorinated Crop Protection Agents

Bayer's patent portfolio explicitly positions fluorinated aminobenzodioxanes derived from tetrafluoro-1,4-benzodioxane intermediates as precursors to highly active pest control agents [1]. The 6-bromomethyl building block provides a direct entry point for introducing amine-containing pharmacophores (e.g., substituted anilines, heterocyclic amines) via nucleophilic substitution, streamlining the synthesis of agrochemical candidates that benefit from the metabolic stability conferred by tetrafluorination.

Physicochemical Property Optimization: LogP Tuning in Lead Series

For medicinal chemistry programs requiring precise control of lipophilicity within a congeneric series, the target compound (XLogP3-AA = 3.7) offers an intermediate LogP value between the parent tetrafluoro scaffold (XLogP3-AA = 3.2) and more lipophilic diaryl ether or biaryl derivatives [1][2]. This enables fine-tuning of logD without altering the core scaffold, a critical parameter for optimizing ADME properties while maintaining target engagement.

Regioisomer-Controlled SAR Exploration: 6- vs. 5-Position Vector Analysis

Constitutional isomer pairs (6-bromomethyl vs. 5-bromomethyl) provide orthogonal vectors for substituent elaboration in receptor-binding studies [1]. Systematic comparison of 6- and 5-substituted derivatives in α₁-adrenoreceptor binding assays can reveal subtype selectivity trends driven by substituent orientation relative to the dioxane oxygen atoms, guiding lead optimization toward α₁A-, α₁B-, or α₁D-selective antagonists [2].

Quote Request

Request a Quote for 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.